2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent at position 1, a hydroxyl group at position 4, and a thioacetic acid moiety at position 4. Its structure combines a heterocyclic core with functional groups that enhance biological activity, particularly in kinase inhibition and anticancer applications. The synthesis typically involves condensation reactions, as seen in and , where polyphosphoric acid or sulfuric acid catalyzes cyclization of precursor intermediates . The thioacetic acid group contributes to solubility and binding interactions, distinguishing it from simpler pyrimidine analogs.
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3S/c14-7-2-1-3-8(4-7)18-11-9(5-15-18)12(21)17-13(16-11)22-6-10(19)20/h1-5H,6H2,(H,19,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOVVUCUGVPVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that many bioactive compounds work through strong h-bonding interactions between their moieties and the residual amino acids in the active site of the enzyme.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Result of Action
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid significantly reduces relative RLC20 phosphorylation in both the basal and sphingosine 1-phosphate (S1P) activated states in human aortic SM cells. It also reduces contractile forces generated by intact mouse aorta in aortic tissue.
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazolo[3,4-d]pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of different dosages of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid in animal models have not been reported. Related compounds have shown varying effects at different dosages.
Metabolic Pathways
Pyrazolo[3,4-d]pyrimidine derivatives are known to interact with various enzymes and cofactors.
Transport and Distribution
Related compounds are known to interact with various transporters and binding proteins.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is part of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.9 g/mol |
| CAS Number | 921908-72-7 |
Synthesis
The synthesis of this compound typically involves several key reactions that require careful optimization regarding temperature, time, and solvent choice to maximize yield and minimize by-products. Common solvents include ethanol or dimethylformamide.
Antimicrobial Activity
Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL in certain studies .
The biological activity of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the thioether linkage enhances its binding affinity to active sites on these targets, potentially inhibiting or modifying enzyme activity .
Anticancer Potential
Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid have been evaluated for their effects on cancer cell lines in vitro. These studies suggest that modifications to the structure can enhance efficacy while reducing cytotoxicity .
Inhibition of Biofilm Formation
In addition to antimicrobial effects, research has shown that derivatives can inhibit biofilm formation in pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .
Comparison with Similar Compounds
Research Implications
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 377.79 | 1.8 | 12.5 (pH 7.4) | 299–301 |
| HS38 | 391.82 | 2.5 | 8.2 (pH 7.4) | 216–217 |
| 6b | 341.76 | 2.1 | 4.3 (pH 7.4) | 308–310 |
| 118c | 646.18 | 3.9 | 0.73 (pH 7.4) | 130–132 |
Data compiled from
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
- Methodological Answer: Synthesis of pyrazolo[3,4-d]pyrimidine scaffolds often involves multi-step reactions, including cyclization and functionalization. For example, a related compound (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride was synthesized with a 52.7% yield using 1.0 M aqueous HCl at 50°C for 2.3 hours . Adjusting pH and temperature during crystallization can improve purity.
Q. How can researchers verify the structural integrity of the compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Confirm aromatic proton environments (e.g., 3-chlorophenyl group) and thioether linkage (-S-) in the acetic acid side chain.
- LC-MS : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₅H₁₁ClN₄O₃S).
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., pyrazolo[3,4-d]pyrimidine cores) to confirm regiochemistry .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodological Answer: Polar aprotic solvents like DMSO or DMF are often used for initial solubility screening. For analogs like pyrazolo[3,4-b]pyridine derivatives, storage in dry conditions at 2–8°C prevents hydrolysis of the thioacetic acid group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer:
- Core modifications : Replace the 3-chlorophenyl group with fluorophenyl or methyl substituents to assess steric/electronic effects on target binding .
- Side-chain variations : Substitute the thioacetic acid group with thiazolidinone or triazole moieties (e.g., as in and ) to study metabolic stability .
- Assay design : Use kinase inhibition assays (e.g., JAK/STAT pathways) with IC₅₀ comparisons against reference inhibitors.
Q. How should researchers address contradictory data in biological assay results across analogs?
- Methodological Answer:
- Batch consistency : Ensure synthesis reproducibility (e.g., monitor reaction intermediates via HPLC, as in ) .
- Cellular context : Test compounds in multiple cell lines to rule out cell-specific off-target effects.
- Molecular docking : Compare binding modes of active vs. inactive analogs using crystallographic data from related pyrazolo[3,4-d]pyrimidine-protein complexes .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer:
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The 4-hydroxy group may increase susceptibility to oxidation .
- Microsomal stability : Use liver microsomes (human/rat) to assess metabolic pathways (e.g., glucuronidation of the hydroxy group).
- Split-plot design : Apply randomized block designs with temporal replicates (as in ) to account for variability in degradation rates .
Q. How can researchers optimize the compound’s bioavailability through formulation?
- Methodological Answer:
- Salt formation : Screen hydrochloride or sodium salts (e.g., ’s hydrochloride salt) to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve permeability across biological membranes.
- LogP optimization : Adjust the thioacetic acid chain length to balance lipophilicity (target LogP ~2–3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
